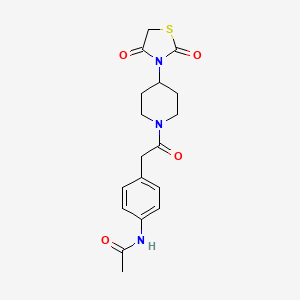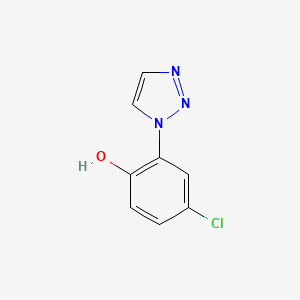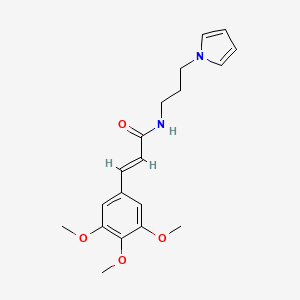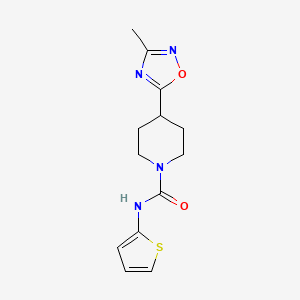![molecular formula C13H12ClNO2 B2360514 [5-Amino-2-(4-chlorophenoxy)phenyl]methanol CAS No. 924869-26-1](/img/structure/B2360514.png)
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-Amino-2-(4-chlorophenoxy)phenyl]methanol” is a chemical compound with the CAS Number: 924869-26-1. It has a molecular weight of 249.7 and its linear formula is C13H12ClNO2 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H12ClNO2 . This indicates that the molecule is composed of 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 129 - 130 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Processes
Synthesis of Antimicrobial Agents
A compound related to [5-Amino-2-(4-chlorophenoxy)phenyl]methanol was used in the synthesis of formazans, which demonstrated moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Production of Imidazoles
Another study focused on synthesizing 2-(disubstituted amino)-5(4)phenylimidazoles, highlighting the compound's utility in producing diverse chemical structures (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).
Photoinduced Molecular Rearrangements
Research into the photochemistry of 1,2,4-oxadiazoles, a category related to this compound, showed potential in creating 1,2,4-thiadiazoles, a process important for certain synthetic applications (Vivona, Buscemi, Asta, & Caronna, 1997).
Benzoxazole Synthesis
A study on the synthesis of 5-amino-2-(P-aminophenyl) benzoxazole, which shares structural similarities, highlights methods for creating high-purity products used in polymerization (Mei-xia, 2011).
Chromatographic Analysis
Chromatographic techniques were developed for the separation of compounds related to this compound, underscoring its analytical applications (Dulak, Kovač, & Rapos, 1967).
Enantiomeric Resolution Studies
Research on the enantiomeric resolution of analogues demonstrates the compound's significance in stereochemical investigations (Vaccher, Berthelot, & Debaert, 1995).
Novel Synthesis Routes
Studies exploring new synthetic routes to various chemical structures, like 3-oxo-4-amino-1,2,3-oxadiazole, illustrate the compound's role in innovative chemical synthesis (Bohle & Perepichka, 2009).
Electrochemical Behavior Analysis
Investigations into the electrochemical behavior of thiotriazoles, closely related to this compound, provide insights into their electrooxidation and potential applications in electrochemical sensors (Fotouhi, Hajilari, & Heravi, 2002).
Palladium Catalyzed C-H Halogenation
The compound's derivatives were used in palladium-catalyzed C-H halogenation reactions, offering an efficient method for creating multi-substituted arenes (Sun, Sun, & Rao, 2014).
Study of Charge-Transfer Molecular Complexes
The compound's related 2-amino-1,3,4-thiadiazoles were studied for their charge-transfer molecular complexes, significant in the field of molecular electronics and photophysics (Mahmoud, Hamed, & Salman, 1988).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
[5-amino-2-(4-chlorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-7,16H,8,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAABHZMCGNGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)


![(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide](/img/structure/B2360438.png)
amine dihydrochloride](/img/structure/B2360440.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)



![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)
![N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2360452.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide](/img/structure/B2360453.png)

